1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone
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Overview
Description
1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone is a heterocyclic compound that features a benzothiophene core with an acetyl group at the 2-position and a methylenedioxy group at the 5,6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-acetylbenzo[b]thiophenes involves the use of commercially available aromatic halides. This green one-step protocol uses water as the reaction medium, resulting in a high yield of pure cyclized products . The reaction typically involves nucleophilic aromatic substitution and thiol cyclization.
Industrial Production Methods
Industrial production methods for 2-acetyl-5,6-methylenedioxybenzo[b]thiophene are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the acetyl group to an alcohol.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs with various biological activities, including anticancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its potential as a selective estrogen modulator and as an antagonist for vascular receptors.
Mechanism of Action
The mechanism of action of 2-acetyl-5,6-methylenedioxybenzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for estrogen receptors, modulating their activity. It can also inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzo[b]thiophene: Lacks the methylenedioxy group, which can affect its biological activity and chemical reactivity.
2-Acetyl-3-aminobenzo[b]thiophene: Contains an amino group, which can introduce different biological properties.
2-Acetyl-5-methylthiophene: Contains a methyl group instead of the methylenedioxy group, affecting its chemical and physical properties.
Uniqueness
1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone is unique due to the presence of both the acetyl and methylenedioxy groups, which can enhance its biological activity and make it a versatile scaffold for drug development.
Properties
CAS No. |
119658-39-8 |
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Molecular Formula |
C11H8O3S |
Molecular Weight |
220.25g/mol |
IUPAC Name |
1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone |
InChI |
InChI=1S/C11H8O3S/c1-6(12)10-3-7-2-8-9(14-5-13-8)4-11(7)15-10/h2-4H,5H2,1H3 |
InChI Key |
VJIOMPMVDYFNOV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC3=C(C=C2S1)OCO3 |
Origin of Product |
United States |
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